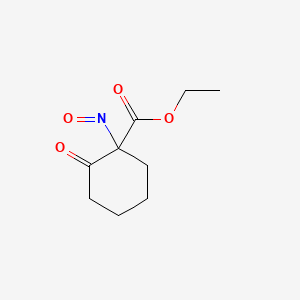
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C9H13NO4 It is a derivative of cyclohexanecarboxylate, featuring both nitroso and oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-nitroso-2-oxocyclohexanecarboxylate typically involves the nitrosation of ethyl 2-oxocyclohexanecarboxylate. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitroso group. Common reagents used in this process include nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Ethyl 1-nitro-2-oxocyclohexanecarboxylate.
Reduction: Ethyl 1-amino-2-oxocyclohexanecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-nitroso-2-oxocyclohexanecarboxylate involves its interaction with molecular targets through its nitroso and oxo functional groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Ethyl 1-amino-2-oxocyclohexanecarboxylate: Contains an amino group instead of a nitroso group, leading to different reactivity and applications.
Ethyl 1-nitro-2-oxocyclohexanecarboxylate: Contains a nitro group, which is more oxidized compared to the nitroso group.
Uniqueness
Ethyl 1-nitroso-2-oxocyclohexanecarboxylate is unique due to the presence of both nitroso and oxo functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and other scientific fields.
Propriétés
Numéro CAS |
38104-99-3 |
|---|---|
Formule moléculaire |
C9H13NO4 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
ethyl 1-nitroso-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-2-14-8(12)9(10-13)6-4-3-5-7(9)11/h2-6H2,1H3 |
Clé InChI |
ROORNIUQNFGEKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCC1=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


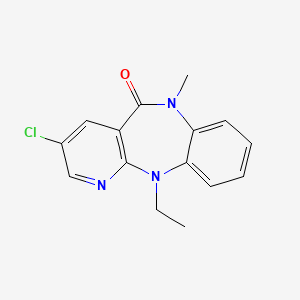
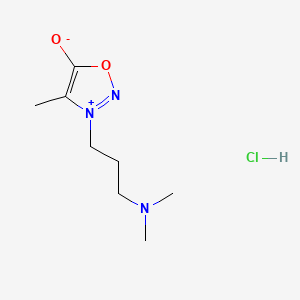
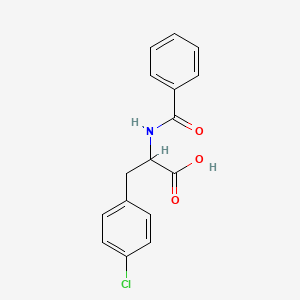

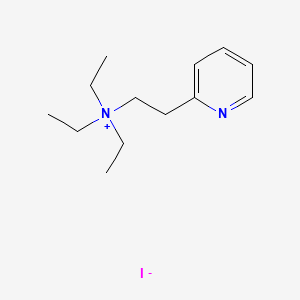
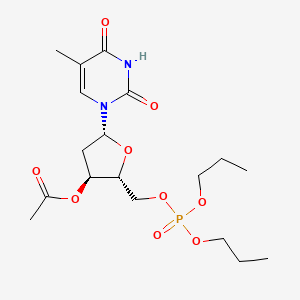
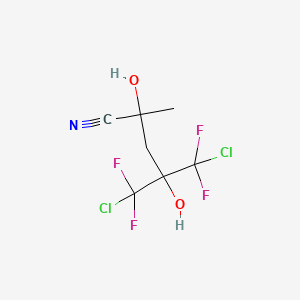


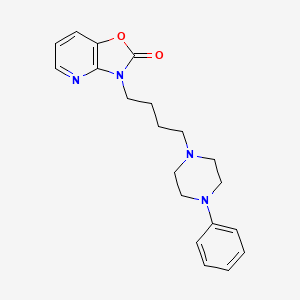
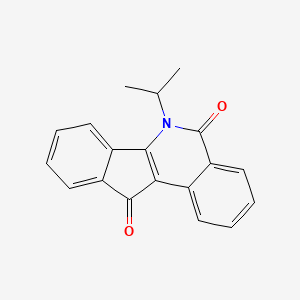
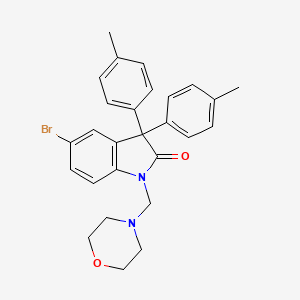
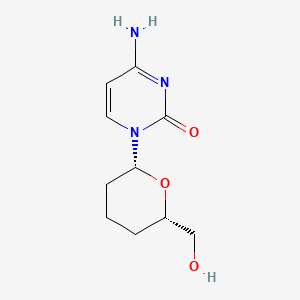
![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
